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Compound of Interest
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Cat. No.: B1584634

Compound Name:

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and predicted spectroscopic profile of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. As a compound
not extensively documented in public literature, this document synthesizes information from its
constituent precursors—salicylaldehyde and 3-chlorobenzyl chloride—and structurally related
analogs. The guide offers a robust framework for the laboratory-scale synthesis, purification,
and characterization of the title compound, providing researchers with the foundational
knowledge required for its application in synthetic chemistry and drug discovery programs.

Compound Identification and Overview

2-[(3-Chlorobenzyl)oxy]benzaldehyde is an aromatic ether derivative. Structurally, it consists
of a benzaldehyde scaffold where the hydroxyl group at the ortho position is ether-linked to a 3-
chlorobenzyl group. The presence of three key functional moieties—the aldehyde, the ether
linkage, and the chlorinated aromatic ring—makes it a versatile intermediate for further
chemical elaboration.

Table 1: Chemical Identifiers and Calculated Properties
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Identifier Value

IUPAC Name 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Molecular Formula C14H11CIO2

Molecular Weight 246.69 g/mol

CAS Number Not found in public databases

| Predicted Physical Form | Colorless to pale yellow solid |

Proposed Synthesis Methodology: Williamson Ether
Synthesis

The most direct and reliable route for the preparation of 2-[(3-
Chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This method involves the
deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide, which
then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.

Reaction Scheme

Reactants Reagents & Conditions
Salicylaldehyde ) . DMF (Solvent)
(2-Hydroxybenzaldehyde) 3-Chlorobenzyl chloride K2COs (Base) 70°C
| |
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2-[(3-Chlorobenzyl)oxy]benzaldehyde KCI + KHCOs
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Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the O-alkylation of phenolic aldehydes.[1]

e Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K2COs, 1.5 eq.),
and dimethylformamide (DMF, 10 mL per 1.0 g of salicylaldehyde).

» Reagent Addition: While stirring the suspension, add 3-chlorobenzyl chloride (1.0 eq.)
dropwise at room temperature.

» Reaction: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde
spot is consumed.

o Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of
cold deionized water. A precipitate should form.

« |solation: Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20
mL).

« Purification: The crude product can be purified by recrystallization from ethanol to afford 2-
[(3-Chlorobenzyl)oxy]benzaldehyde as a crystalline solid.[1]

Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the acidic
phenolic proton of salicylaldehyde, which is more acidic than an aliphatic alcohol due to
resonance stabilization of the resulting phenoxide. DMF is an excellent polar aprotic solvent for
this Sn2 reaction as it solvates the potassium cation, leaving the phenoxide anion highly
nucleophilic.

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on the analysis of the starting materials
and structurally similar compounds such as 2-(benzyloxy)benzaldehyde.[2][3]
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'H NMR Spectroscopy

Table 2: Predicted *H NMR Chemical Shifts (500 MHz, CDCls)

Proton Predicted o

. Multiplicity Integration Rationale
Assignment (ppm)

The aldehyde
proton is
highly
deshielded by

Aldehyde (- . the anisotropic

~10.4 Singlet (s) 1H

CHO) effect of the
carbonyl
group and its
position on the

aromatic ring.

Protons are
adjacent to an
oxygen atom and

) an aromatic ring.
Benzylic (-O-

~5.2 Singlet (s 2H Appears as a
CHa) glet (s) PP

sharp singlet as
there are no
adjacent protons

for coupling.

| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) | 8H | The 8 protons on the two aromatic rings will
appear in the aromatic region with complex splitting patterns due to ortho, meta, and para
coupling. Protons ortho to the aldehyde and ether groups will be the most shifted. |

3C NMR Spectroscopy

Table 3: Predicted 13C NMR Chemical Shifts (125 MHz, CDCIs)
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Carbon Assignment

Aldehyde (C=0)

Predicted & (ppm)

~191

Rationale

Characteristic chemical
shift for an aromatic
aldehyde carbonyl carbon.

Aromatic C-O

~160

The carbon atom of the
benzaldehyde ring attached to
the ether oxygen is

significantly deshielded.

Aromatic C-ClI

~135

The carbon atom of the benzyl

ring attached to chlorine.

Aromatic Carbons

~112 - 138

A complex set of signals
corresponding to the remaining

aromatic carbons.

| Benzylic (-O-CHz-) | ~70 | Typical shift for a benzylic carbon attached to an oxygen atom. |

Infrared (IR) Spectroscopy
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Key IR Absorption Bands
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2-[(3-Chlorobenzyl)oxy]benzaldehyde C=0 Stretch (Aldehyde)

~2850, 2750 cm~1
Aldehyde C-H Stretch

'\

/)

~3060 cm~1
Aromatic C-H Stretch

Click to download full resolution via product page
Caption: Predicted key IR absorption bands for the compound.

The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1695
cm~1, characteristic of the C=0 stretch of an aromatic aldehyde.[4] The presence of the
aldehyde is further confirmed by two weaker bands for the aldehydic C-H stretch near 2850
cm~tand 2750 cm~1. The aryl ether C-O-C asymmetric stretch should appear as a strong band
around 1240 cm~*. Aromatic C-H stretches will be visible above 3000 cm~%, and the C-ClI
stretch will be found in the fingerprint region, typically around 750 cm~1.

Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]* is expected at
m/z 246, with a characteristic [M+2]* peak at m/z 248 in an approximate 3:1 ratio, indicative of
the presence of one chlorine atom.

Key Predicted Fragmentation Pathways:
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e m/z 245: Loss of a hydrogen radical ([M-H]*) from the aldehyde group.

e m/z 125: Cleavage of the benzyl ether bond to form the 3-chlorobenzyl cation [CICeH4CH:2]*.
This is often a very stable and prominent fragment.

e m/z 121: Formation of the 2-hydroxybenzoyl cation [HOCesH4CO]* following benzylic
cleavage.

e m/z 91: Tropylium ion, a common fragment from benzyl-containing compounds, although
less likely here than the chlorobenzyl fragment.

Reactivity and Potential Applications

The chemical reactivity of 2-[(3-Chlorobenzyl)oxy]benzaldehyde is dictated by its functional
groups:

o Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide
range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol,
and condensation reactions (e.g., Knoevenagel, Wittig) to form more complex molecules.

o Benzyl Ether: The ether linkage is generally stable under neutral and basic conditions but
can be cleaved by strong acids (e.g., HBr, BBr3) or through catalytic hydrogenolysis, which
would regenerate salicylaldehyde.

e Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution,
although the substitution patterns will be directed by the existing substituents.

Given its structure, this compound is a valuable building block in medicinal chemistry. The
(benzyloxy)benzaldehyde scaffold is a known intermediate in the synthesis of compounds with
diverse biological activities.[1][5] The presence of the chlorine atom provides a handle for
further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can influence the
pharmacokinetic properties of a final drug candidate.

Safety and Handling

No specific toxicology data is available for 2-[(3-Chlorobenzyl)oxy]benzaldehyde. Therefore,
safety precautions must be based on the known hazards of its precursors and related
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compounds.
o Starting Materials:

o Salicylaldehyde: Harmful if swallowed or in contact with skin, causes serious eye irritation,
and is suspected of causing genetic defects.[6][7]

o 3-Chlorobenzyl chloride: Causes severe skin burns and eye damage, may cause
respiratory irritation, and is a lachrymator.[8][9][10]

e Product (Predicted Hazards):
o lrritation: Expected to be an irritant to the skin, eyes, and respiratory system.

o Toxicity: Should be handled as a potentially harmful compound if ingested or absorbed
through the skin.

Table 4: Recommended Handling Precautions

Precaution Guideline

Work in a well-ventilated chemical fume

Engineering Controls
hood.

Wear a lab coat, chemical-resistant gloves (e.g.,
Personal Protective Equipment (PPE) nitrile), and safety glasses with side shields or

goggles.[8][10]

Avoid inhalation of dust or vapors. Avoid contact
Handling with skin and eyes. Wash hands thoroughly
after handling.[6]

Store in a tightly closed container in a cool, dry,
Storage and well-ventilated area away from strong

oxidizing agents and bases.[9]

In case of a spill, wear appropriate PPE, absorb
Spil the material with an inert substance (e.g.,
pi o -
vermiculite, sand), and place it in a sealed

container for disposal.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.pentachemicals.eu/data/Bezpecnostni_listy/en/Salicylaldehyde_1418_4.0.pdf
https://www.chemicalbook.com/msds/salicylaldehyde.pdf
https://www.fishersci.com/store/msds?partNumber=AAA11041&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/82867.pdf
https://www.cdhfinechemical.com/images/product/msds/37_1658395716_3-ChloroBenzylChloride-CASNO-620-20-2-MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AAA11041&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1658395716_3-ChloroBenzylChloride-CASNO-620-20-2-MSDS.pdf
https://www.pentachemicals.eu/data/Bezpecnostni_listy/en/Salicylaldehyde_1418_4.0.pdf
https://pim-resources.coleparmer.com/sds/82867.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with
water for several minutes. Inhalation: Move to fresh air. In all cases of exposure, seek medical
attention.[10] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-[(3-
Chlorobenzyl)oxy]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584634#2-3-chlorobenzyl-oxy-benzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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